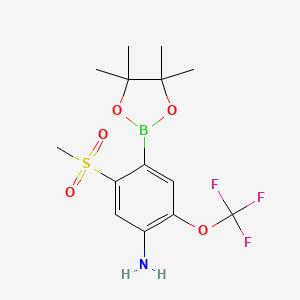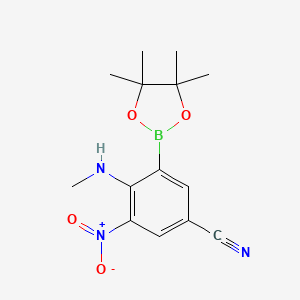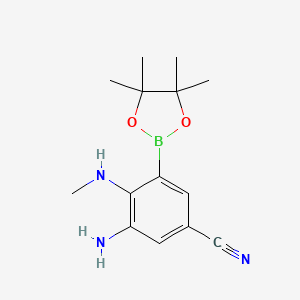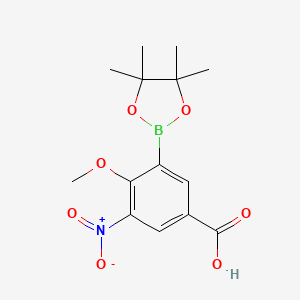
4-Methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a complex organic compound characterized by the presence of a methoxy group, a nitro group, and a boronic acid derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves multi-step organic reactions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the nitro and boronic acid groups.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and boronic acid groups can participate in substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, amides.
Substitution: Derivatives with different functional groups replacing the methoxy or boronic acid groups.
科学研究应用
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology: In biological research, the compound can be used as a probe or reagent in biochemical assays. Its nitro group can be utilized in labeling or tracking biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways or receptors.
Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 4-Methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The molecular targets and pathways involved would vary based on the biological or industrial context in which the compound is used.
相似化合物的比较
4-Methoxybenzoic acid: Lacks the nitro and boronic acid groups.
3-Nitrobenzoic acid: Lacks the methoxy and boronic acid groups.
Boronic acids: Lack the nitro and methoxy groups.
Uniqueness: The uniqueness of 4-Methoxy-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid lies in the combination of its methoxy, nitro, and boronic acid groups, which provide it with distinct chemical properties and reactivity compared to its similar compounds.
属性
IUPAC Name |
4-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO7/c1-13(2)14(3,4)23-15(22-13)9-6-8(12(17)18)7-10(16(19)20)11(9)21-5/h6-7H,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMERPRXABCCHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
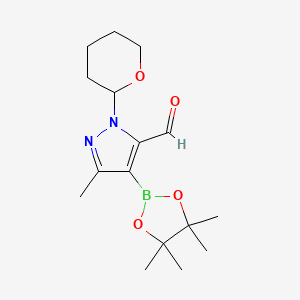
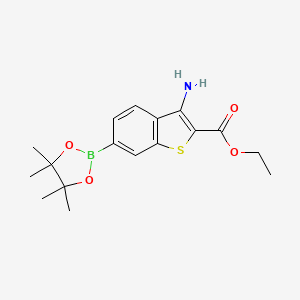
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,3-thiadiazol-5-amine](/img/structure/B7958702.png)
![3-{[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]oxy}phenol](/img/structure/B7958714.png)
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethanone](/img/structure/B7958717.png)
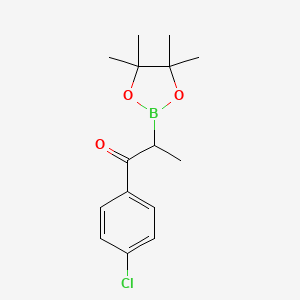
![1-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7958736.png)
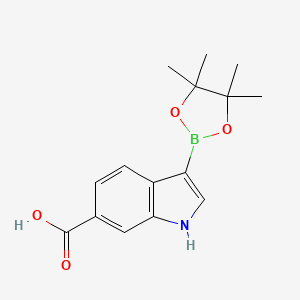
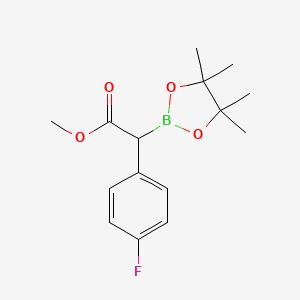
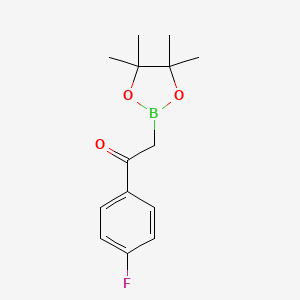
![5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B7958758.png)
